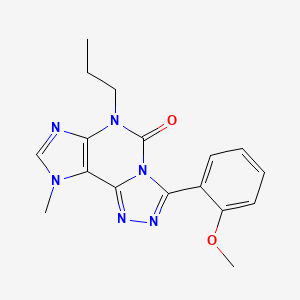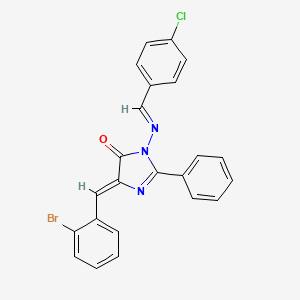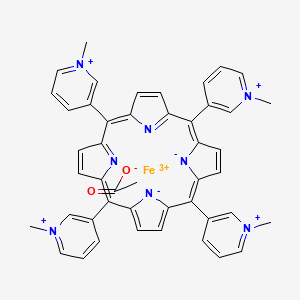
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their ability to mimic the active sites of various enzymes and are widely studied for their catalytic properties. This particular compound features an iron(III) center coordinated to a porphyrin ring substituted with 1-methylpyridinium groups, enhancing its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato, is synthesized through the condensation of pyrrole with an aldehyde derivative under acidic conditions.
Metallation: The porphyrin ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in the presence of a base to form the iron(III) porphyrin complex.
Acetate Coordination: The final step involves the coordination of acetate ions to the iron(III) center, typically achieved by reacting the iron(III) porphyrin complex with sodium acetate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can participate in oxidation reactions, often acting as a catalyst.
Reduction: Under certain conditions, the iron(III) center can be reduced to iron(II).
Substitution: Ligands coordinated to the iron center, such as acetate, can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce iron(IV) or iron(V) species, while reduction reactions typically yield iron(II) complexes.
Aplicaciones Científicas De Investigación
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and hydroxylation reactions.
Biology: The compound is studied for its ability to mimic the active sites of heme-containing enzymes, making it useful in enzyme models and biomimetic studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: It is explored for its potential in industrial catalysis, particularly in processes requiring selective oxidation.
Mecanismo De Acción
The mechanism by which Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- exerts its effects involves the coordination of substrates to the iron center, followed by electron transfer processes. The iron center can cycle between different oxidation states, facilitating various catalytic transformations. The porphyrin ring provides a stable environment for the iron center, while the 1-methylpyridinium groups enhance solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III)tetraphenylporphyrin chloride (Fe(III)TPPCl): Similar in structure but with phenyl groups instead of 1-methylpyridinium groups.
Iron(III)tetra-naphthylporphyrin (Fe(III)TNPCl): Features naphthyl groups, offering different electronic properties.
μ-oxo-bis[tetraphenylporphyriniron(III)] [(Fe(III)TPP)2O]: A dimeric form with an oxo bridge between two iron centers.
Uniqueness
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- is unique due to its enhanced solubility and reactivity provided by the 1-methylpyridinium groups. This makes it particularly suitable for applications requiring water solubility and high reactivity, such as in biological systems and industrial catalysis.
Propiedades
Número CAS |
83201-55-2 |
|---|---|
Fórmula molecular |
C46H39FeN8O2+4 |
Peso molecular |
791.7 g/mol |
Nombre IUPAC |
iron(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)porphyrin-22,23-diide;acetate |
InChI |
InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1 |
Clave InChI |
FEZSYLNJWBUPNB-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C9=C[N+](=CC=C9)C)[N-]3.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


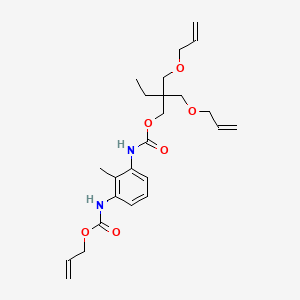
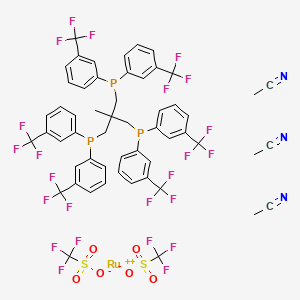
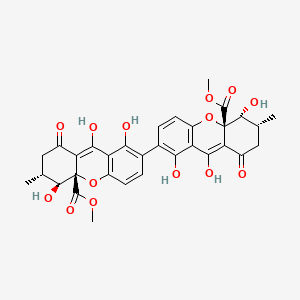
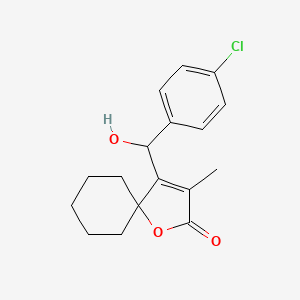
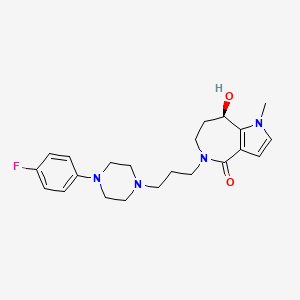
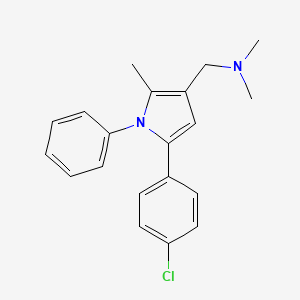

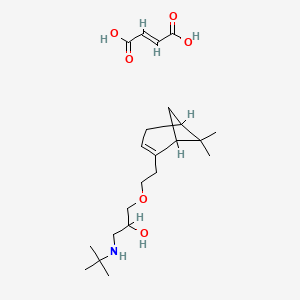
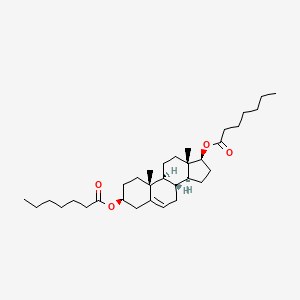
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
